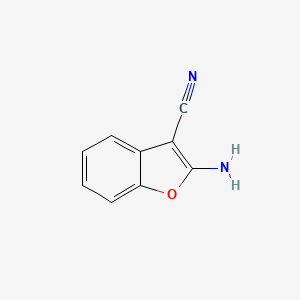

2-Aminobenzofuran-3-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-1-benzofuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXRZPAKTZJXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminobenzofuran 3 Carbonitrile and Its Derivatives

Electrochemical Approaches to 2-Aminobenzofuran-3-carbonitrile Synthesis

Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. rsc.org By avoiding the need for chemical oxidants and reagents, electrosynthesis offers a high degree of atom economy and can provide access to diverse products through simple modulation of electrical parameters. rsc.orgrsc.org

Anodic Oxidation Strategies

A notable green synthetic route involves the anodic oxidation of 4,4′-biphenol in the presence of CH-acid compounds like malononitrile (B47326). rsc.org This method utilizes a straightforward and reagent-free galvanostatic approach in a water/ethanol mixture, leading to high yields of the desired benzofuran (B130515) derivatives. rsc.orgrsc.org The core of this strategy is the electrochemical generation of a reactive intermediate, diphenyl-p-quinone (DPQ), at the anode. researchgate.net This intermediate then acts as a Michael acceptor, reacting with the nucleophilic CH-acid compound to initiate the formation of the benzofuran ring system. rsc.org

Influence of Electrode Potential and Current Density on Product Diversity and Yield

A key advantage of the electrochemical approach is the ability to control product selectivity by adjusting the applied electrode potential or current density. researchgate.net The reaction between the electrochemically generated diphenyl-p-quinone (DPQ) and CH-acid nucleophiles can lead to different series of benzofuran derivatives. rsc.org

By operating the electrolysis at a controlled potential of +0.24 V versus Ag/AgCl, the reaction selectively yields one class of benzofuran products. rsc.org However, to facilitate a second oxidative sequence and generate a different series of derivatives, a higher potential of +0.46 V is required. rsc.org

Under constant current (galvanostatic) conditions, the current density plays a crucial role in determining the product yield. For the synthesis of certain 2-aminobenzofuran derivatives, lower current densities (e.g., 0.60 mA cm⁻²) have been found to produce the highest yields, reaching up to 89%. researchgate.net Conversely, for a different series of derivatives from the same starting materials, a higher current density of 1.2 mA cm⁻² results in optimal yields of 70–75%. rsc.org This demonstrates that product diversity is directly linked to the electrical parameters of the electrolysis. rsc.orgresearchgate.net

Table 1: Effect of Current Density on Product Yield in Electrochemical Synthesis

| Starting Materials | Applied Current Density (mA cm⁻²) | Product Type | Yield (%) |

|---|---|---|---|

| 4,4′-Biphenol, Malononitrile | 0.60 | Benzofuran Series 1 | ~89% |

| 4,4′-Biphenol, Methyl Cyanoacetate | 1.2 | Benzofuran Series 2 | 70-75% |

Mechanistic Investigations of Electrochemical Cyclizations

The mechanism for the electrochemical synthesis of this compound derivatives begins with the anodic oxidation of 4,4′-biphenol at the carbon anode to form the reactive Michael acceptor, diphenyl-p-quinone (DPQ). rsc.org This is a two-electron oxidation process. researchgate.net

The anion of a CH-acid, such as malononitrile, then acts as a nucleophile and adds to the DPQ intermediate. rsc.org Following this Michael-like addition, the resulting adduct undergoes aromatization. rsc.org At this stage, the reaction pathway can diverge depending on the applied potential.

Path A (Lower Potential): At a potential of +0.24 V, the aromatized adduct undergoes an intramolecular cyclization to form the first series of benzofuran products. rsc.org

Path B (Higher Potential): To achieve a second oxidation, a higher potential of +0.46 V is necessary. At this potential, the initially formed adduct is further oxidized, leading to a subsequent cyclization and the formation of a different class of benzofuran derivatives. rsc.org

Cyclic voltammetry studies confirm this mechanistic pathway, showing distinct anodic peaks corresponding to the oxidation of the starting material and the intermediate species. rsc.org The disappearance of initial peaks and the appearance of a new one at the end of the coulometry provide evidence for the transformation. rsc.org

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis provides highly efficient and selective methods for constructing complex heterocyclic frameworks like benzofurans. Catalysts based on copper, gold, and silver are particularly notable for their ability to promote annulation and cyclization reactions under mild conditions.

Copper-Catalyzed Multi-Component Reactions

Copper-catalyzed multi-component reactions (MCRs) are highly valued for their step- and atom-economy, allowing for the assembly of complex molecules from simple precursors in a single step. nih.gov These reactions are effective for creating a variety of nitrogen-containing compounds. nih.govnih.gov

While a specific copper-catalyzed MCR for the direct synthesis of this compound is not extensively detailed in the provided context, the general strategy is applicable. A hypothetical approach would involve the reaction of a substituted phenol (B47542), a source of the aminonitrile fragment (such as a cyanamide (B42294) or a combination of an amine and a cyanide source), and a third component that facilitates the annulation. Copper catalysts, such as copper(II) triflate (Cu(OTf)₂), are particularly effective as they can act as both a metal catalyst and a Lewis acid. nih.gov For instance, copper catalysis is used in the three-component reaction of alkenes, acetonitrile, and sodium azide (B81097) to produce γ-azido alkyl nitriles, demonstrating its utility in forming C-C and C-N bonds with nitrile-containing reagents. nih.gov This highlights the potential for developing a copper-catalyzed MCR for the target benzofuran structure.

Gold- and Silver-Promoted Cyclizations

Gold and silver catalysts are exceptionally mild and versatile for a wide range of organic transformations, especially in the synthesis of furan (B31954) and benzofuran heterocycles. researchgate.net They offer unique reactivity that enables routes to highly functionalized products. researchgate.net

Gold-Catalyzed Cyclizations: Gold catalysts excel at promoting propargylic substitution reactions followed by cycloisomerization to yield poly-substituted furans. nih.gov A plausible mechanism involves the coordination of the gold catalyst to a triple bond and a leaving group in the starting material, which facilitates a nucleophilic attack. nih.gov This is followed by a gold-catalyzed cycloisomerization of the intermediate to form the furan ring. nih.gov Gold-catalyzed formal [4+1] cycloadditions have also been developed for the synthesis of substituted 2-aminofurans. rsc.orgresearchgate.net This process is thought to proceed through an oxa-Nazarov cyclization involving a gold-stabilized allylic cation intermediate. researchgate.net

Silver-Promoted Cyclizations: Silver(I) has been shown to promote the addition and oxidative cyclization of alkynoates with 1,3-dicarbonyl compounds to produce polysubstituted furans. researchgate.net This method provides a novel pathway for the formation of the C-O bond necessary for the furan ring. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Reactions for Furan Synthesis

| Catalyst System | Reaction Type | Starting Materials (General) | Product Type |

|---|---|---|---|

| Copper(II) triflate | Multi-component Reaction | Alkenes, Acetonitrile, Sodium Azide | γ-Azido Alkyl Nitriles |

| Gold(III) bromide / Silver triflate | Propargylic Substitution / Cycloisomerization | N-Tosylpropargyl Amines, 1,3-Dicarbonyl Compounds | Poly-substituted Furans |

| Gold Catalyst | Formal [4+1] Cycloaddition | 3-en-1-ynamides, 8-Methylquinoline Oxide | Substituted 2-Aminofurans |

| Silver(I) | Addition / Oxidative Cyclization | Alkynoates, 1,3-Dicarbonyl Compounds | Polysubstituted Furans |

Rhodium(III)-Catalyzed C-H Functionalization Routes

Rhodium(III)-catalyzed C-H activation has become a powerful tool for constructing complex heterocyclic frameworks. mdpi.com This approach is noted for its mild reaction conditions, high efficiency, and excellent functional group tolerance. mdpi.com In the context of benzofuran synthesis, Rh(III) catalysts facilitate the oxidative coupling of substrates, often using a directing group to control regioselectivity. nih.gov

A notable strategy involves the Rh(III)-catalyzed redox-neutral C-H functionalization of N-phenoxyacetamides with propargyl alcohols. researchgate.netacs.org This reaction employs a synergistic dual-directing-group strategy, utilizing both the O–NHAc and hydroxyl groups, to achieve highly regioselective C-H activation. researchgate.net The chemoselectivity of the reaction—whether it yields a benzofuran or a chalcone—can be controlled by the choice of solvent. acs.org

In low-polarity solvents like dichloromethane (B109758) (DCM), the reaction proceeds through a [3 + 2] annulation to form the benzofuran ring. acs.org The proposed mechanism involves a Rh(III)-Rh(I)-Rh(III) catalytic cycle, which includes steps of β-H elimination, hydrogen transfer, oxidative addition, and C-O bond reductive elimination. acs.org This method provides an efficient pathway to substituted benzofurans from readily available starting materials. researchgate.net

Table 1: Rh(III)-Catalyzed Synthesis of Benzofuran Frameworks

| Starting Material (N-phenoxyacetamide) | Coupling Partner (Propargyl alcohol) | Solvent | Product | Yield |

|---|---|---|---|---|

| N-phenoxyacetamide | Propargyl alcohol | DCM | Benzofuran derivative | Good |

Note: This table is a generalized representation based on the described methodology. Specific yield percentages vary based on the substrates used.

Organocatalytic and Metal-Free Synthetic Pathways

The development of synthetic routes that avoid transition metals is a significant goal in modern chemistry, driven by the need for more sustainable and cost-effective processes. Organocatalysis and other metal-free methods offer elegant solutions for the synthesis of 2-aminobenzofuran-3-carbonitriles. mdpi.com

Base-Mediated [3+2] Annulation Reactions

An efficient and mild metal-free synthesis of 2-aminobenzofuran derivatives has been achieved through the base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes. rsc.orgresearchgate.net This reaction proceeds via a tandem rsc.orgrsc.org-sigmatropic rearrangement, leading to the one-pot cleavage of C–H, O–N, and two C–F bonds. rsc.org The methodology is notable for its operational simplicity and the ability to construct the functionalized benzofuran core without the need for a metal catalyst. rsc.orgresearchgate.net This approach has demonstrated versatility, including successful application in on-DNA compatible synthesis. rsc.org

Cascade Stetter-γ-Ketonitrile Cyclization Variants

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. One such application is in the cascade synthesis of 2-aminofuran-3-carbonitriles. researchgate.net While not specific to benzofurans, this methodology provides a blueprint for the construction of the core aminofuran-carbonitrile structure. The reaction involves a cascade sequence that begins with a Knoevenagel condensation, followed by an NHC-catalyzed Stetter reaction and a final intramolecular cyclization. researchgate.net This process allows for the creation of highly functionalized aminofurans under mild conditions and represents an important strategy in organocatalytic heterocycle synthesis. researchgate.net

Reaction of 4-chloro-5-cyano-1,2,3-dithiazolium chloride with Phenolic Substrates

A direct, metal-free route to 2-aminobenzofuran-3-carbonitriles involves the reaction of 4-chloro-5-cyano-1,2,3-dithiazolium chloride with phenols. rsc.org In this reaction, the dithiazolium salt functions as an equivalent of dicyanocarbene (NC–C̈–CN). The reaction is initiated by a nucleophilic attack from the ortho-carbon of the phenol onto the electrophilic C-5 position of the dithiazolium ring, leading to the formation of the this compound structure. rsc.org This method is distinct from the salt's reaction with anilines, where it acts as an umpolung equivalent of malononitrile. rsc.org Although the reactions can be complex and produce multiple products in lower yields, it provides a direct entry to the target scaffold from simple phenolic precursors. rsc.org

Table 2: Synthesis of 2-Aminobenzofuran-3-carbonitriles from Phenols

| Phenolic Substrate | Reagent | Product |

|---|---|---|

| Phenol | 4-chloro-5-cyano-1,2,3-dithiazolium chloride | This compound |

Note: This table illustrates the general transformation.

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of valuable chemical compounds, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. unibo.itsemanticscholar.org

Solvent-Free and Aqueous Medium Reactions

Significant progress has been made in developing green synthetic protocols for this compound derivatives using electrochemical methods. researchgate.netrsc.org One such method involves the anodic oxidation of 4,4'-biphenol in the presence of a CH-acid compound like malononitrile, which acts as the nucleophile. researchgate.netrsc.org This reaction is performed in a water/ethanol (50/50, v/v) mixture, highlighting the use of an environmentally benign aqueous medium. rsc.org

The process is based on a Michael-like addition of the nucleophile to an electrochemically generated diphenyl-p-quinone intermediate. researchgate.net A key advantage of this galvanostatic method is that product diversity can be controlled by simply changing the applied current density or electrode potential. researchgate.netrsc.org This reagentless approach offers high yields, excellent atom economy, and represents a significant step towards a more sustainable synthesis of benzofuran derivatives. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a crucial principle in green chemistry, focusing on maximizing the incorporation of all materials used in a chemical process into the final product, thereby minimizing waste. jocpr.comnumberanalytics.com High atom economy is a hallmark of efficient and environmentally conscious synthetic design. jocpr.comscranton.edu

In the context of this compound synthesis, electrochemical methods have emerged as a particularly green and atom-economical approach. researchgate.netrsc.org For instance, the anodic oxidation of 4,4'-biphenol in the presence of malononitrile as a nucleophile provides a direct and reagentless route to the desired benzofuran derivatives. researchgate.netrsc.org This galvanostatic method, conducted in a water/ethanol mixture, boasts high yields and excellent atom economy. researchgate.netrsc.org The efficiency of such reactions can be further optimized by controlling parameters like current density. researchgate.net

Rearrangement reactions, by their nature, are inherently 100% atom economical as they involve the reorganization of atoms within a molecule without the loss of any atoms as byproducts. scranton.edu While not a direct synthesis of this compound, the concept underscores the efficiency of intramolecular transformations. Many organic reactions, however, fall into categories like substitution, addition, and elimination, where atom economy can vary significantly. scranton.edu For example, some substitution reactions may have an atom economy as low as 50%. scranton.edu

The following table provides a conceptual overview of how different reaction types can impact atom economy in the synthesis of complex molecules.

| Reaction Type | General Atom Economy | Relevance to Benzofuran Synthesis |

| Electrochemical Synthesis | High to Excellent | A green and efficient method for synthesizing 2-aminobenzofuran derivatives with high atom economy has been demonstrated. researchgate.netrsc.org |

| Rearrangement Reactions | 100% | While not a direct synthesis, the principle of maximizing atom incorporation is key to efficient synthesis design. scranton.edu |

| Addition Reactions | Generally High | Many cyclization reactions leading to benzofurans can be classified as addition reactions, contributing to good atom economy. |

| Substitution Reactions | Variable | Can have lower atom economy depending on the leaving groups. scranton.edu |

| Elimination Reactions | Lower | Inherently generate byproducts, reducing atom economy. |

Biomass-Involved Transformations to Related Structures

The use of biomass-derived starting materials is a growing trend in sustainable chemistry. One notable example is the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from biomass, in solid-phase peptide synthesis (SPPS). unibo.it While not a direct synthesis of this compound, this demonstrates the increasing adoption of bio-based chemicals in complex organic synthesis. The compatibility of such solvents with various reaction conditions and supports, like ChemMatrix resins, is an active area of research. unibo.it The development of synthetic routes that utilize renewable feedstocks for the core benzofuran structure remains an important goal for green chemistry.

Synthetic Strategies for Regio- and Stereoselective Functionalization

The ability to control the placement and three-dimensional arrangement of functional groups on the this compound scaffold is critical for developing new therapeutic agents and functional materials.

Tailored Introduction of Substituents on the Benzofuran Core

Various synthetic methods allow for the specific placement of substituents on the benzofuran ring system. For instance, a [4+1] cycloaddition reaction between in situ generated ortho-quinone methides and isocyanides provides a versatile route to 2-aminobenzofurans with diverse substitution patterns on the benzene (B151609) ring. nih.gov This method tolerates both electron-donating and electron-withdrawing groups at various positions, as well as sterically hindered substituents. nih.gov

Another strategy involves a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. researchgate.net This approach yields 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans, demonstrating a method for introducing multiple fluorine atoms and other substituents with high regioselectivity. researchgate.net The following table summarizes the yields of some synthesized fluorinated benzofuran derivatives.

| R¹ | R² | Yield (%) |

| 4-Morpholinyl | Phenyl | 75 |

| 4-Morpholinyl | 4-Methoxyphenyl | 82 |

| 4-Morpholinyl | 4-Chlorophenyl | 78 |

| 4-Piperidinyl | Phenyl | 72 |

| 4-Piperidinyl | 4-Methoxyphenyl | 80 |

| Data sourced from a study on the synthesis of novel fluorinated 3-aminobenzofurans. researchgate.net |

Furthermore, sequential C-H functionalization reactions, combining a rhodium-catalyzed enantioselective C-H insertion with a palladium-catalyzed C-H activation/C-O cyclization, enable the synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov This powerful strategy allows for subsequent diversification through reactions like intermolecular Heck-type functionalization. nih.gov

Asymmetric Synthesis of Chiral Derivatives (if applicable)

The synthesis of chiral benzofuran derivatives is of great importance, as the stereochemistry of a molecule often dictates its biological activity. While specific examples for the asymmetric synthesis of this compound are not detailed in the provided context, general strategies for the asymmetric synthesis of related chiral heterocycles are well-established.

These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. rsc.orgresearchgate.net For instance, biocatalytic strategies using engineered myoglobins have been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically dense 2,3-dihydrobenzofuran (B1216630) scaffolds. nih.gov This approach can produce products with excellent enantiopurity (>99.9% de and ee). nih.gov

Visible-light-mediated formal [3+2] photocycloaddition reactions have also been utilized to create cyclic β-amino carbonyl derivatives with three contiguous stereogenic centers, showcasing the potential of photochemistry in asymmetric synthesis. nih.gov Additionally, enantioselective reduction of bromoacetylbenzofurans using reagents like (-)-B-chlorodiisopinocampheylborane can produce chiral bromohydrins, which are valuable intermediates for the synthesis of enantiomerically enriched (S)-1-(benzofuran-2- and -3-yl)-2-(alkylamino)ethanols. researchgate.net

The development of racemization-free coupling reagents is also crucial in the synthesis of chiral amides and peptides, a field with parallels to the synthesis of complex chiral molecules like substituted benzofurans. rsc.org

An exploration of the chemical reactivity and derivatization strategies for this compound reveals a versatile scaffold amenable to a wide array of chemical transformations. The molecule possesses two primary reactive centers: the carbonitrile group at the 3-position and the amino group at the 2-position. These functional groups allow for extensive derivatization, enabling the synthesis of a diverse library of benzofuran-based compounds. The strategic manipulation of these sites is key to developing new chemical entities with potential applications in various fields of chemical science.

Current Research Landscape and Emerging Trends

Summary of Key Research Areas

Research involving this compound and its parent scaffold, 2-aminobenzofuran, is primarily concentrated in organic synthesis and medicinal chemistry. The compound is a valued synthon for creating libraries of substituted benzofurans for biological screening.

Synthetic Methodologies: A significant area of research has been the development of efficient and novel synthetic routes to access the 2-aminobenzofuran scaffold. These methods aim for high yields, mild reaction conditions, and structural diversity.

Electrochemical Synthesis: A green chemistry approach for synthesizing this compound derivatives has been reported. This method involves the anodic oxidation of 4,4'-biphenol in the presence of malononitrile (B47326) as a nucleophile. The reaction proceeds via a Michael-like addition to an electrochemically generated diphenyl-p-quinone intermediate, offering high yields and atom economy in a water/ethanol mixture. researchgate.netrsc.org

[4+1] Cycloaddition: A novel strategy for constructing 2-aminobenzofurans involves a formal [4+1] cycloaddition reaction. This method uses in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohols, which react with isocyanides. This approach is noted for its efficiency, providing good yields (up to 93%) under mild conditions. nih.gov

Tandem Cyclization: Researchers have developed cascade or tandem cyclization reactions to produce highly substituted aminobenzofurans. One such strategy utilizes ortho-hydroxy α-aminosulfones which react with bromo-substituted dicarbonyl compounds to form complex spirocyclic aminobenzofuran derivatives in high yields. mdpi.comnih.gov

Thorpe-Ziegler Cyclization: A common route to this compound involves the base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) of precursors like 2-(cyanomethoxy)benzonitrile. For instance, treating 2-(pyridin-4-ylmethoxy)benzonitrile with potassium tert-butoxide in DMF leads to the formation of 4-(3-aminobenzofuran-2-yl)pyridine, a related derivative. nih.gov

Table 1: Selected Synthetic Methods for 2-Aminobenzofuran Derivatives This is an interactive table. Click on the headers to sort.

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Electrochemical Synthesis | 4,4'-Biphenol, Malononitrile | Green, reagentless galvanostatic method, high atom economy. | researchgate.net, rsc.org |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohol, Isocyanides, Sc(OTf)₃ | Novel use of o-QMs, mild conditions, high yields. | nih.gov |

| Tandem Cyclization | ortho-Hydroxy α-aminosulfones, Bromo-dicarbonyls | Cascade reaction, forms complex spiro-derivatives. | mdpi.com, nih.gov |

| Thorpe-Ziegler Cyclization | 2-(cyanomethoxy)benzonitrile derivatives, t-BuOK | Base-catalyzed intramolecular cyclization. | nih.gov |

Applications in Medicinal Chemistry: The 2-aminobenzofuran scaffold is recognized for its profound biological activities, including antifungal, anticancer, and tubulin polymerization inhibition properties. nih.gov Research has focused on using 2-aminobenzofuran derivatives as templates for developing multifunctional agents for complex diseases.

Alzheimer's Disease: A notable area of investigation is the development of 2-aminobenzofuran derivatives as agents for Alzheimer's disease. A series of novel N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium compounds were designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease. nih.govresearchgate.net Kinetic studies revealed that the most potent compound from this series exhibited a mixed-type inhibition of AChE. nih.govresearchgate.net This compound also showed an ability to inhibit the aggregation of amyloid-β peptides, another key pathological hallmark of Alzheimer's. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected 3-Aminobenzofuran Derivatives This is an interactive table. You can filter the data by entering values in the search boxes below the column headers.

| Compound | Substituent | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 5f | 2-Fluorobenzyl | 0.64 | 0.81 | nih.gov |

| 5h | 4-Fluorobenzyl | 1.12 | 1.34 | nih.gov |

| 5i | 2-Chlorobenzyl | 0.98 | 1.15 | nih.gov |

| 5l | 4-Chlorobenzyl | 1.32 | 1.76 | nih.gov |

| 5e | 3-Methoxybenzyl | 75.14 | 81.06 | nih.gov |

| Donepezil (B133215) (Ref.) | - | 0.04 | 3.51 | nih.gov |

Identification of Gaps in Existing Literature

Despite the progress in the chemistry of 2-aminobenzofurans, several gaps remain in the literature, particularly concerning the specific compound this compound.

Limited Scope of Biological Evaluation: While the broader class of 2-aminobenzofurans has been explored for various biological activities, comprehensive studies on the intrinsic pharmacological profile of the parent this compound are scarce. Most research utilizes it as a synthetic intermediate, and its own potential bioactivities are often overlooked.

Need for More Versatile Synthetic Strategies: Although several synthetic methods exist, they often come with limitations. For example, some multi-step strategies result in only moderate yields or face challenges with regiochemistry. nih.gov Furthermore, attempts to synthesize certain analogs, such as 3-unsubstituted or 3-methyl derivatives using specific precursors, have been unsuccessful, indicating that current methodologies are not universally applicable and that more robust and flexible synthetic protocols are needed. soton.ac.uk The development of catalytic systems with broader functional group tolerance and higher efficiency remains an active area of research. mdpi.comnih.gov

Under-explored Structure-Activity Relationships (SAR): The functional role of the 3-carbonitrile group in modulating the biological activity of the benzofuran scaffold is not well-documented. A systematic investigation into how this specific substituent influences binding to biological targets compared to other groups (e.g., amides, esters) would provide valuable insights for rational drug design. The existing research tends to focus on derivatization at the 2-amino position or substitution on the benzene (B151609) ring. nih.gov

Lack of Material Science Applications: The application of benzofuran derivatives has been explored in the field of organic electronics, such as in the construction of field-effect transistors. nih.gov However, there is a noticeable absence of research into the potential of this compound as a building block for novel organic materials, where its specific electronic properties conferred by the amino and nitrile groups could be advantageous.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific high-resolution ¹H and ¹³C NMR data for 2-Aminobenzofuran-3-carbonitrile is not extensively detailed in the provided search results, typical chemical shift ranges for related aminobenzofuran derivatives can be inferred. For instance, in derivatives of 3-aminobenzofuran, the amino group protons (NH₂) often appear as a singlet in the range of δ 7.9-8.0 ppm in DMSO-d₆. nih.gov Aromatic protons on the benzofuran (B130515) core typically resonate between δ 7.1 and 8.1 ppm, with their specific shifts and coupling constants being dependent on the substitution pattern. nih.gov The carbon atoms of the benzofuran ring system in related structures have been observed in the ¹³C NMR spectrum at various shifts, for example, around δ 111-155 ppm. nih.gov

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing the connectivity of atoms.

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in the solid phase. nih.gov It is particularly valuable for analyzing polymorphism, where a compound can exist in different crystalline forms. These different forms can exhibit distinct physical properties.

ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), can provide information about the molecular conformation and packing in a crystal lattice. nih.gov While no specific solid-state NMR studies on this compound were identified, this technique remains a potent tool for characterizing the solid-state structure of such organic compounds, especially if polymorphism is suspected. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through fragmentation analysis.

Precise Molecular Weight Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₉H₆N₂O. chemspider.com HRMS would be used to confirm this by measuring the exact mass of the molecular ion.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can break the molecule into fragments, and the resulting pattern of fragment ions serves as a molecular fingerprint. The fragmentation of related functional groups can provide clues to the structure. For instance, aromatic compounds often show characteristic fragmentation patterns. libretexts.org Amines typically exhibit alpha-cleavage, and the molecular ion peak is an odd number if the molecule contains an odd number of nitrogen atoms, which is the case for this compound. libretexts.org The fragmentation of the benzofuran ring system would also contribute to the unique mass spectrum of this compound. Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a powerful tool for functional group identification.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, characteristic IR absorption bands would be expected for the amine (N-H stretching), the nitrile (C≡N stretching), and the aromatic ring (C=C and C-H stretching). In related 3-aminobenzofuran derivatives, N-H stretching vibrations are typically observed in the range of 3145-3326 cm⁻¹. nih.gov The nitrile group (C≡N) in benzonitrile (B105546) derivatives typically shows a strong absorption band around 2220-2230 cm⁻¹. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be expected to show characteristic bands for the nitrile and aromatic ring systems. researchgate.net Sometimes, certain vibrational modes that are weak or absent in the IR spectrum are strong in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational properties. nih.gov

Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org For this compound, the key functional groups include a primary amine (NH₂), a nitrile (C≡N), and an aromatic benzofuran core.

The IR spectrum exhibits characteristic absorption bands that confirm the presence of these groups:

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations. libretexts.orgpressbooks.pub

C≡N Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption band in the range of 2260-2100 cm⁻¹. libretexts.orglibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. youtube.com

C-O Stretching: The ether linkage within the benzofuran ring results in a stretching vibration, typically observed between 1320-1210 cm⁻¹. libretexts.orglibretexts.org

The presence and position of these peaks provide definitive evidence for the core structure of this compound. youtube.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 |

| Nitrile | C≡N Stretch | 2260-2100 |

| Aromatic Ring | C=C Stretch | 1600-1585, 1500-1400 |

| Aryl Ether | C-O Stretch | 1320-1210 |

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is instrumental in determining the connectivity and chemical environment of atoms within the molecule. rsc.orgorganicchemistrydata.org In derivatives of this compound, such as N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride, detailed ¹H and ¹³C NMR data have been reported. nih.gov

For instance, in one such derivative, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons, the CH₂ group of the benzyl (B1604629) moiety, and the NH₂ protons. nih.gov The chemical shifts (δ) are expressed in parts per million (ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net In a derivative, the carbon signals are assigned based on their chemical environment, with quaternary carbons and carbons attached to heteroatoms showing distinct shifts. psu.edu

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH₂ | ~8.0 (s, 2H) | - |

| Aromatic H | 7.1-8.7 (m) | 115-162 |

| CH₂ (benzyl) | ~5.7 (s, 2H) | ~55 |

| CH₃ (on benzyl) | ~2.3 (s, 3H) | - |

Data is representative and based on derivatives reported in the literature. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within its chromophoric system. libretexts.orgslideshare.net The benzofuran moiety, along with the amino and cyano substituents, constitutes the primary chromophore. youtube.comlibretexts.org

The absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. libretexts.org The extended conjugation in the benzofuran system leads to absorption in the UV region. researchgate.netbeilstein-journals.org The presence of the amino group (an auxochrome) can cause a bathochromic (red) shift in the absorption maxima. youtube.com

For related benzofuran derivatives, absorption maxima have been observed in the range of 340-370 nm. nih.govbeilstein-journals.org These absorptions are attributed to the π → π* transitions within the conjugated system.

Quantum Yield and Lifetime Measurements for Fluorescent Derivatives

Derivatives of this compound can exhibit fluorescence, and their photophysical properties, such as fluorescence quantum yield (Φf) and excited-state lifetime (τf), can be measured. researchgate.net The quantum yield is a measure of the efficiency of the fluorescence process, while the lifetime indicates how long the molecule remains in the excited state. researchgate.net

For some fluorescent derivatives, quantum yields can be significantly high, indicating efficient emission. mdpi.comrsc.org The introduction of certain substituents can enhance the fluorescence quantum yield by suppressing non-radiative decay pathways. nih.govmdpi.com For example, cyano-substituted benzothiazole (B30560) derivatives have shown remarkably high fluorescence quantum yields. mdpi.com

The fluorescence lifetime is another critical parameter. For many organic fluorophores, lifetimes are in the nanosecond (ns) range. researchgate.net

Table 3: Photophysical Properties of Representative Fluorescent Benzofuran Derivatives

| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Cyano-substituted HBT | - | - | 0.49 | - |

| Benzothiazole-difluoroborates | 340-370 | 406-491 | 0.004-0.98 | - |

HBT: 2-(2-hydroxyphenyl)benzothiazole. Data is for related fluorescent heterocyclic compounds to illustrate the range of properties. nih.govmdpi.com

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. doaj.org

Determination of Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of this compound would be expected to engage in hydrogen bonding via the amino group. The planar benzofuran rings may also participate in π-π stacking interactions, which contribute to the stability of the crystal structure. The analysis of these interactions is crucial for understanding the supramolecular assembly of the compound.

Analysis of Tautomeric Forms in the Solid State

The potential for tautomerism in this compound arises from the prototropic exchange between the amino group and the heterocyclic nitrogen or oxygen atoms, leading to different structural isomers. In the solid state, the predominant tautomeric form is influenced by crystal packing forces, intermolecular interactions, and the intrinsic stability of the tautomers. While a definitive crystal structure for this compound is not publicly available, a thorough analysis of spectroscopic data from analogous compounds and theoretical considerations can provide significant insights into the likely tautomeric form present in the solid phase.

The primary tautomeric equilibrium to consider for this compound involves the amino-imino tautomerism, resulting in the aromatic This compound form and the non-aromatic 2-imino-2,3-dihydrobenzofuran-3-carbonitrile form.

Expected Spectroscopic Signatures of Tautomeric Forms:

Spectroscopic techniques such as Infrared (IR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between these tautomers in the solid state.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly sensitive to the vibrational modes of functional groups involved in the tautomerism.

Amino Tautomer (this compound):

N-H Stretching: The presence of a primary amino group (-NH₂) would be characterized by two distinct stretching vibrations in the region of 3500-3300 cm⁻¹.

C≡N Stretching: The nitrile group (C≡N) stretching vibration is expected to appear in the range of 2230-2210 cm⁻¹. Conjugation with the furan (B31954) ring might slightly lower this frequency.

C=C and C-O Stretching: Aromatic C=C stretching bands and the C-O-C stretching of the furan ring would be observed in their characteristic regions.

Imino Tautomer (2-Imino-2,3-dihydrobenzofuran-3-carbonitrile):

N-H Stretching: A secondary imino group (=NH) would exhibit a single, broader N-H stretching band, typically in the 3400-3300 cm⁻¹ region.

C=N Stretching: The C=N double bond of the imine would show a stretching vibration in the 1690-1640 cm⁻¹ range.

C=O Stretching: The formation of the imino tautomer would likely lead to a tautomeric equilibrium with a keto-enamine form, which would present a carbonyl (C=O) stretching band, a feature absent in the amino-benzofuran form. Studies on similar heterocyclic systems often show the predominance of the keto-enamine tautomer over the imino form. mdpi.comnih.gov

C-O Stretching: The C-O single bond stretching in the dihydrobenzofuran ring would differ from the C-O-C of the aromatic furan.

Based on studies of related compounds like 2-aminobenzonitriles, the amino form is generally the more stable tautomer. For instance, the IR spectrum of 2-amino-4-chlorobenzonitrile (B1265954) clearly shows distinct N-H stretching bands for the primary amine and a C≡N stretch, confirming the amino tautomer's presence in the solid state. analis.com.my

Solid-State NMR (SSNMR) Spectroscopy:

Solid-state ¹³C and ¹⁵N NMR can provide unambiguous evidence for the predominant tautomeric form by probing the chemical environment of the carbon and nitrogen atoms.

¹³C SSNMR:

Amino Tautomer: The carbon atom C2, bonded to the amino group, would resonate at a chemical shift typical for an aromatic carbon attached to a nitrogen atom. The C3 carbon, attached to the cyano group, would also have a characteristic aromatic chemical shift.

Imino Tautomer: In the imino form, the C2 carbon would be an sp²-hybridized imino carbon, exhibiting a significantly different chemical shift, likely in the range of 160-170 ppm. The C3 carbon would become an sp³-hybridized carbon, shifting its resonance to a much higher field.

¹⁵N SSNMR:

Amino Tautomer: The nitrogen of the primary amino group would have a characteristic chemical shift. ¹⁵N NMR studies on aminobenzimidazoles have shown distinct chemical shifts for amino nitrogens. nih.gov

Imino Tautomer: The sp²-hybridized imino nitrogen would resonate at a significantly different chemical shift compared to the amino nitrogen, typically at a lower field (higher ppm value). This large difference in chemical shifts makes ¹⁵N SSNMR a particularly powerful tool for distinguishing between tautomers. nih.gov

Studies on other heterocyclic systems, such as 2-aminothiazolines, have utilized ¹⁵N NMR to confirm the predominance of the amino tautomer in solution, with theoretical calculations supporting its higher stability. researchgate.net Similarly, solid-state NMR studies on hydroxyquinoline carboxylic acids have successfully identified the presence of zwitterionic tautomers in the solid state. nih.gov

Research Findings from Analogous Systems:

While direct experimental data for this compound is scarce, research on related structures provides a strong basis for inference.

X-ray Crystallography of Substituted 3-Aminobenzofurans: A study on fluorinated 3-aminobenzofurans confirmed the structure of a 2-(4-methoxybenzoyl)-6-morpholino substituted derivative through single-crystal X-ray diffraction. soton.ac.uk This structure unequivocally showed the presence of the 3-amino group, with the proton located on the nitrogen atom, and an intramolecular hydrogen bond to the adjacent carbonyl group. soton.ac.uk This supports the stability of the amino tautomer in the benzofuran ring system.

Tautomerism in other Heterocycles: Investigations into the tautomerism of various nitrogen-containing heterocycles, such as pyrazoles and imidazoles, often reveal that the solid-state structure is dominated by one tautomer due to favorable intermolecular interactions, particularly hydrogen bonding. beilstein-journals.orgrsc.orgmdpi.com Theoretical calculations on isocytosine, a related heterocyclic amine, also suggest the amino form is significantly more stable than the imino form. researchgate.net

Based on the analysis of expected spectroscopic signatures and findings from analogous systems, it is highly probable that This compound exists predominantly in the aromatic amino tautomeric form in the solid state. The stability of the aromatic benzofuran ring system, coupled with the potential for strong intermolecular hydrogen bonding involving the primary amino group and the nitrile nitrogen, would favor this form over the non-aromatic imino tautomer. Definitive confirmation would, however, necessitate experimental solid-state NMR and single-crystal X-ray diffraction studies on the compound itself.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 2-Imino-2,3-dihydrobenzofuran-3-carbonitrile |

| 2-Amino-4-chlorobenzonitrile |

| Isocytosine |

| 2-(4-Methoxybenzoyl)-6-morpholino-3-aminobenzofuran |

Table 2: Expected IR Frequencies for Tautomers of this compound

| Functional Group | Tautomeric Form | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (primary amine) | This compound | 3500-3300 (two bands) |

| N-H Stretch (imine) | 2-Imino-2,3-dihydrobenzofuran-3-carbonitrile | 3400-3300 (one band) |

| C≡N Stretch | This compound | 2230-2210 |

| C=N Stretch | 2-Imino-2,3-dihydrobenzofuran-3-carbonitrile | 1690-1640 |

Table 3: Predicted ¹³C SSNMR Chemical Shift Ranges for Tautomers

| Carbon Atom | Tautomeric Form | Predicted Chemical Shift Range (ppm) |

| C2 | This compound | Aromatic region (attached to N) |

| C2 | 2-Imino-2,3-dihydrobenzofuran-3-carbonitrile | 160-170 |

| C3 | This compound | Aromatic region (attached to CN) |

| C3 | 2-Imino-2,3-dihydrobenzofuran-3-carbonitrile | ~40-60 (sp³ C) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com Calculations based on DFT can predict a wide range of molecular properties with high accuracy. For 2-Aminobenzofuran-3-carbonitrile, DFT methods are employed to determine its optimized geometry, electronic landscape, and vibrational modes.

Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The process systematically adjusts the atomic coordinates to minimize the forces acting on them, thereby reaching a point on the potential energy surface with zero gradient.

Conformational analysis, a key part of this process, explores the different spatial arrangements (conformers) that arise from the rotation around single bonds. iu.edu.sa Due to the rotation of the amino (-NH2) group, this compound can exist in different conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) conformer and the energy barriers between different rotational isomers. mdpi.comiu.edu.sa Studies on similar heterocyclic systems have successfully used DFT to identify stable conformers and understand the influence of stereoelectronic effects. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental data for this specific molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Range |

|---|---|---|---|

| Bond Length (Å) | C-C (Aromatic) | 1.39 Å | 1.36-1.40 Å |

| C-O (Furan) | 1.36 Å | 1.35-1.37 Å | |

| C≡N (Nitrile) | 1.15 Å | 1.13-1.16 Å | |

| Bond Angle (°) | C-O-C (Furan) | 106.5° | 105-108° |

| C-C-N (Nitrile) | 178.0° | 177-179° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov This gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. nih.gov DFT calculations provide the energies of these orbitals and the resulting band gap, offering insights into the molecule's potential as an electronic material.

Table 2: Illustrative Electronic Properties of this compound Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental data for this specific molecule.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| E_HOMO | -5.85 | Electron-donating ability |

| E_LUMO | -1.40 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net

For this compound, this analysis helps in the definitive assignment of vibrational bands to specific functional groups, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various vibrations of the benzofuran (B130515) ring system. researchgate.net Typically, calculated frequencies are slightly higher than experimental ones due to the calculations being performed on a single molecule in the gaseous phase and the neglect of anharmonicity. Therefore, a scaling factor is often applied to the calculated values to improve the correlation with experimental results. nih.gov This correlation provides strong validation for the calculated molecular structure. mdpi.com

Table 3: Illustrative Vibrational Frequencies for this compound Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental data for this specific molecule.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3510 | 3450-3500 |

| N-H Symmetric Stretch | -NH₂ | 3415 | 3350-3400 |

| C≡N Stretch | -C≡N | 2235 | 2220-2260 |

| C=C Aromatic Stretch | Benzene (B151609) Ring | 1610 | 1580-1615 |

| C-O-C Asymmetric Stretch | Furan (B31954) Ring | 1255 | 1230-1260 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. irjweb.com

For this compound, the MEP surface would typically show negative potential (usually colored red or yellow) around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the furan ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the amino group, highlighting these as sites for potential nucleophilic attack. researchgate.net This analysis is crucial for predicting intermolecular interactions and the molecule's reactive behavior.

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements, conformational changes, and interactions with the environment (like a solvent) on a timescale from picoseconds to microseconds. biorxiv.org

MD simulations are particularly useful for studying molecules with significant conformational flexibility. chemrxiv.orgnih.gov For this compound, MD simulations can track the rotation of the amino group and the flexibility of the furan ring, revealing the accessible conformational space under specific conditions (e.g., in solution at a certain temperature). These simulations can show how the molecule transitions between different conformational states, the stability of these states, and the timescale of these motions. nih.gov This dynamic picture is essential for a complete understanding of the molecule's behavior, which cannot be captured by static models alone. chemrxiv.org

Solvent Effects on Molecular Properties

The polarity of the solvent and temperature are significant environmental factors that can influence the behavior of molecules like this compound. researchgate.net The study of how solvents affect the absorption spectra of organic compounds provides insight into their fundamental molecular properties. researchgate.net Changes in the surrounding environment, including solvent polarity, can influence a molecule's structural, optical, and electronic characteristics. researchgate.net

For instance, in studies of related heterocyclic compounds, solvatochromic effects, or the shifting of absorption bands in response to solvent polarity, have been observed. researchgate.net In some cases, a blue shift (to higher transition energies) of one absorption maximum and a red shift (to lower energies) of another are seen in more polar solvents. researchgate.net These shifts can be analyzed using various solvatochromic scales and computational methods to understand the underlying interactions. researchgate.net Theoretical studies on similar structures, like 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones, have shown that batochromic (red) shifts in absorption spectra in certain solvents suggest a more pronounced intramolecular charge transfer (ICT) interaction. researchgate.net Conversely, hypsochromic (blue) shifts have also been noted for these derivatives in other solvents. researchgate.net

Computational approaches, such as Density Functional Theory (DFT), are employed to investigate the influence of solvent polarity on molecular properties. researchgate.net These studies can reveal how solvent interactions affect molecular geometry, electronic properties, and photophysical behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govnih.govnih.gov

Prediction of Biological Activity Based on Structural Descriptors

QSAR models are developed to predict the biological activities of compounds and to distinguish between active and inactive molecules for drug development purposes. nih.gov These models utilize molecular and physicochemical properties, known as descriptors, to establish these predictive relationships. nih.govarxiv.org For instance, a 2D-QSAR model was successfully used to describe the vasodilation activity of a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. nih.gov

The process involves creating a dataset of molecules with known activities and then using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to build the QSAR models. arxiv.org The robustness of these models is evaluated through various validation techniques, including cross-validation. nih.gov A high correlation coefficient (R²) and cross-validated correlation coefficient (q² or Rcv²) indicate a strong predictive ability of the model. nih.govrsc.org For example, a 3D-QSAR study on oxadiazole derivatives as anti-Alzheimer agents yielded significant results with high Rcv² values. rsc.org

These models can provide insights into the relationship between a compound's chemical structure and its biological function, which can be used to pre-screen compounds and guide the design of new, more potent inhibitors. nih.gov

Cheminformatics for Derivative Library Design

Cheminformatics employs computational techniques to facilitate the design of chemical libraries for screening purposes. evotec.com This approach allows for the exploration of vast chemical spaces to identify diverse compounds with desirable properties. evotec.com By using specific algorithms and criteria, such as a 'Cocktail Score,' cheminformatics can help in the creation of libraries that are enriched with structures possessing specific features, like 3D-like characteristics. evotec.com This methodology is valuable for designing screening libraries that represent a wide range of chemical and geometric diversity, which is crucial for identifying novel bioactive molecules. evotec.com

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that plays a crucial role in structure-based drug design by predicting the preferred orientation of a ligand when bound to a target protein. orientjchem.orgresearchgate.net

Elucidation of Ligand-Target Interactions

Molecular docking simulations are performed to understand the binding patterns between a ligand, such as a derivative of this compound, and its biological target. nih.gov This method helps to explore the behavior of the ligand within the active site of the protein. orientjchem.orgresearchgate.net For example, in a study of 3-aminobenzofuran derivatives as potential Alzheimer's disease treatments, docking simulations were used to examine the interactions of the most active compound with the acetylcholinesterase (AChE) enzyme. nih.gov The results revealed key interactions, such as the compound being anchored in the mid-gorge of the enzyme's active site through interactions with specific amino acid residues like Trp84, Phe330, and Glu199. nih.gov The analysis of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, provides a deeper understanding of the binding mode. orientjchem.org

The following table summarizes the key interactions observed in a molecular docking study of a potent 3-aminobenzofuran derivative with AChE. nih.gov

| Interacting Residue | Type of Interaction |

| Trp84 | Attractive Charge, Pi-Stacking |

| Phe330 | Attractive Charge |

| Glu199 | Attractive Charge |

| Tyr121 | T-shaped Pi-Stacking, Hydrogen Bond |

This table is based on findings for a related 3-aminobenzofuran derivative and is illustrative of the types of interactions that can be elucidated through molecular docking.

Prediction of Binding Affinities and Orientations

Molecular docking software, such as AutoDock, can predict the binding affinity of a ligand to a protein, which is often expressed as a binding energy value. orientjchem.orgresearchgate.net A lower binding affinity value generally indicates a stronger interaction between the ligand and the protein. orientjchem.org These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

In a study of benzofuran derivatives, compounds were docked with various protein targets, and the one with the highest binding interaction (lowest binding affinity value) was further analyzed. orientjchem.org For instance, one compound exhibited binding affinities of -10.2, -9.3, and -9.1 kcal/mol for three different target proteins. orientjchem.org Similarly, a study on 4-nitrophenyl-functionalized benzofurans predicted different binding affinities for mono- and difuranic derivatives to bovine serum albumin, which were subsequently confirmed by experimental data. nih.gov The predicted binding orientation and affinity can guide the structural optimization of lead compounds to enhance their potency. nih.gov

The table below shows a sample of predicted binding affinities for different benzofuran derivatives against various protein targets, illustrating the use of this predictive method. orientjchem.org

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 2c | 3EQM | -10.2 |

| 2c | 4HOE | -9.3 |

| 2c | 1XFF | -9.1 |

This data is from a study on related benzofuran derivatives and serves as an example of binding affinity prediction.

Reaction Mechanism Prediction and Validation

Computational chemistry offers powerful tools to predict the most likely pathways for a chemical reaction. For the synthesis of this compound, various plausible mechanisms can be hypothesized, including intramolecular cyclization of a suitably substituted precursor. Theoretical calculations are employed to model these pathways, identify key intermediates and transition states, and ultimately determine the most energetically favorable route.

Methodologies such as Density Functional Theory (DFT) are commonly utilized for these investigations. DFT allows for the calculation of the electronic structure of molecules, providing accurate geometries and energies for reactants, products, intermediates, and transition states.

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is an unstable, fleeting arrangement of atoms that must be surmounted for reactants to be converted into products. The analysis of transition states is crucial for understanding the kinetics of a reaction, as the energy of the transition state relative to the reactants (the activation energy) determines the reaction rate.

In the context of the formation of this compound, a key step would be the intramolecular cyclization to form the furan ring. Computational chemists can locate the transition state for this cyclization and analyze its properties. This analysis typically includes:

Geometry Optimization: Determining the precise three-dimensional arrangement of atoms at the transition state. This reveals which bonds are breaking and which are forming.

Vibrational Frequency Analysis: A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency. This corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. All other vibrational frequencies are real.

Energy Calculation: The single-point energy of the transition state is calculated to determine the activation barrier for the reaction.

Table 1: Illustrative Transition State Analysis Data for a Key Cyclization Step

| Parameter | Value | Description |

|---|---|---|

| Transition State Geometry | ||

| Forming Bond (O-C) Distance | 2.15 Å | The distance between the oxygen of the hydroxyl group and the carbon of the nitrile-bearing vinyl group is elongated compared to a typical covalent bond, indicating a bond in the process of forming. |

| Breaking Bond (C-H) Distance | 1.50 Å | The bond to a hydrogen that is being removed in a subsequent or concerted step is stretched. |

| Vibrational Frequencies | ||

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirms the structure as a true first-order saddle point (transition state). |

| Key Real Frequencies | 1650 cm⁻¹, 2230 cm⁻¹ | These correspond to other vibrational modes within the molecule, such as C=C stretching and C≡N stretching, respectively. |

| Energetics | ||

| Activation Energy (ΔG‡) | 25 kcal/mol | The Gibbs free energy of activation, representing the energy barrier that must be overcome for the reaction to proceed. |

The reaction coordinate is the path of minimum potential energy that connects reactants and products through the transition state. Determining this path provides a detailed, step-by-step view of how the geometry of the molecule changes during the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are a standard method for tracing the reaction coordinate. bohrium.com An IRC calculation starts from the optimized geometry of the transition state and moves downhill in both the forward direction (towards the products) and the reverse direction (towards the reactants). bohrium.com This confirms that the identified transition state indeed connects the intended reactants and products.

The output of an IRC calculation is a series of molecular geometries along the reaction path, each with an associated energy. This data can be plotted to create a potential energy surface profile for the reaction, which visually represents the energy changes as the reaction progresses.

The following table provides a conceptual representation of the data points that would be obtained from an IRC calculation for the cyclization step in the formation of this compound.

Table 2: Illustrative Data Points Along the Intrinsic Reaction Coordinate

| Point on IRC | Relative Energy (kcal/mol) | Key Geometric Change |

|---|---|---|

| Reactant Complex | 0 | Optimized geometry of the starting material for cyclization. |

| ... | ... | Gradual decrease in the distance between the nucleophilic oxygen and the electrophilic carbon. |

| Transition State | 25 | Formation of the O-C bond is partially complete; original molecular planarity is distorted. |

| ... | ... | Continued O-C bond formation and relaxation of the molecular geometry towards the product structure. |

| Product Complex | -15 | Optimized geometry of the cyclized intermediate. |

Through these computational and theoretical investigations, a comprehensive understanding of the reaction mechanism for the synthesis of this compound can be achieved, guiding the optimization of reaction conditions and the design of new synthetic routes.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus

Antiproliferative and Anticancer Activities in Cell Lines

The 2-aminobenzofuran-3-carbonitrile scaffold and its derivatives have emerged as a significant area of interest in oncology research due to their potent antiproliferative activities across a range of human cancer cell lines. researchgate.netnih.gov These synthetic heterocyclic compounds have demonstrated promising therapeutic potential, prompting extensive investigation into their efficacy and mechanisms of action. nih.govnih.gov

Derivatives of the benzofuran (B130515) core have been systematically evaluated for their cytotoxic effects against a diverse panel of human cancer cell lines. Studies have demonstrated that these compounds exhibit significant inhibitory activity against liver cancer (HepG-2), colon cancer (HCT-116), lung carcinoma (A549), and breast cancer (MDA-MB-231, MCF-7). nih.govmdpi.compensoft.net

For instance, certain novel 1,2,4 triazole derivatives incorporating a mefenamic acid moiety displayed cytotoxicity against both A549 and HepG2 cell lines. pensoft.net Specifically, compound HB5 was found to be highly selective and potent against Hep G2 hepatocyte carcinoma cells. pensoft.net Similarly, new imatinib (B729) analogs were tested against A549 lung cancer cells, with some difluorinated compounds showing IC₅₀ values significantly lower than the parent drug, imatinib. nih.gov

In the context of breast cancer, derivatives have shown antiproliferative effects against both MCF-7 and the aggressive, triple-negative MDA-MB-231 cell lines. mdpi.comnih.gov Furthermore, aminobenzofuran-containing analogues of proximicins have demonstrated notable antiproliferative activity against human glioblastoma cells (U-87 MG), suggesting potential applications for aggressive brain tumors like medulloblastoma. nih.gov One study found that these analogues reduced the viability of U-87 MG cells more effectively than the standard chemotherapeutic agent temozolomide (B1682018) at the same concentration. nih.gov

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives Against Human Cancer Cell Lines IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

| Compound Type | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,2,4 Triazole Derivative (HB5) | HepG2 (Hepatocyte Carcinoma) | Lowest IC₅₀ among tested compounds | pensoft.net |

| 3,3-difluoro-5-chloro Isatin Analog (3c) | A549 (Lung Cancer) | 6.4 µM | nih.gov |

| 3,3-difluorinated Isatin Analog (3a) | A549 (Lung Cancer) | 7.2 µM | nih.gov |

| 4-amino-thienopyrimidine (Compound 2) | MDA-MB-231 (Breast Cancer) | 18.28 µg/mL (0.056 µM) | mdpi.com |

| 4-amino-thienopyrimidine (Compound 2) | MCF-7 (Breast Cancer) | 4.3 µg/mL (0.013 µM) | mdpi.com |

| Proximicin Analogue (23(16)) | U-87 MG (Glioblastoma) | Reduced viability to 33.62% at 12 µg/mL | nih.gov |

Structure-activity relationship (SAR) studies have been crucial in elucidating the structural requirements for the potent and selective anticancer activity of benzofuran derivatives. nih.gov These studies reveal that specific substitutions on the benzofuran core can dramatically influence cytotoxic potency. nih.gov

A key finding is that substitutions at the C-2 position of the benzofuran ring, often involving ester or heterocyclic rings, are critical for the compound's cytotoxic activity and selectivity towards cancer cells. nih.gov The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran ring has consistently led to a significant enhancement of anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which improve the binding affinity of the compound to its molecular target. nih.gov The position of the halogen is also a critical determinant of biological activity. nih.gov

Furthermore, SAR analysis of certain benzofuran-2-carboxamides identified the N-phenethyl carboxamide group as a significant enhancer of antiproliferative activity. mdpi.com This activity was further potentiated by a morpholinyl substitution on the N-phenethyl ring. nih.gov Conversely, the presence of two halogen-substituted rings combined with the absence of a methoxy (B1213986) substituent on a heterocyclic component was found to be detrimental to cytotoxic activity. mdpi.com

One of the primary mechanisms through which 2-aminobenzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization. researchgate.net Microtubules, polymers of α- and β-tubulin subunits, are essential for mitosis, cell structure, and intracellular transport, making them a key target in cancer therapy. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Studies have shown that certain small molecule derivatives can effectively inhibit tubulin polymerization in vitro. nih.gov The mechanism often involves binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the assembly of microtubules. nih.govmdpi.com This mode of action is advantageous as compounds that bind to the colchicine site may be able to circumvent multidrug resistance mediated by the P-glycoprotein efflux pump. nih.gov The inhibitory effect on tubulin polymerization has been confirmed through both in vitro assays with purified tubulin and high-content imaging analysis of treated cells. nih.govmdpi.com

Another significant mechanism of action for this class of compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a receptor tyrosine kinase that plays a fundamental role in cell proliferation and survival signaling pathways; its overexpression is common in various cancers, including non-small cell lung cancer and breast cancer. nih.govnih.gov

Derivatives of heterocyclic systems like benzofuran have been designed and identified as potent EGFR tyrosine kinase inhibitors. pensoft.netnih.gov These compounds typically act by binding to the ATP-binding site within the kinase domain of EGFR, preventing its activation and blocking downstream signaling pathways such as the Erk1/2 and AKT pathways. pensoft.netnih.gov Molecular modeling and docking studies have supported the hypothesis that these compounds bind to the EGFR-TK domain in a manner analogous to established inhibitors. nih.govresearchgate.net The inhibition of EGFR tyrosine kinase activity ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling pathway. pensoft.net

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often caused by the overexpression of the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov P-gp actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov

Novel 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-gp. researchgate.net In one study, a lead compound, 43 , demonstrated a significant ability to modulate P-gp-mediated MDR. At a concentration of 2.5 µM, it sensitized resistant cancer cells (KBvin) to chemotherapeutic agents like vincristine, paclitaxel, and doxorubicin (B1662922) by 246.43-fold, 38.72-fold, and 5.16-fold, respectively. researchgate.net These inhibitors function by directly blocking the P-gp transporter, thereby increasing the intracellular accumulation and cytotoxicity of co-administered anticancer drugs without affecting the expression level of P-gp itself. researchgate.netdp.tech This strategy represents a promising approach to re-sensitize resistant tumors to conventional chemotherapy. nih.gov

Antimicrobial and Antifungal Properties

Beyond their anticancer potential, benzofuran derivatives have also demonstrated significant antimicrobial and antifungal activities. researchgate.net The benzofuran ring system is a core component of many natural and synthetic compounds with antimycotic properties. nih.govresearchgate.net